

A Technical Guide to Bisphenol AF-d4: Commercial Availability and Applications

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Compound of Interest

Compound Name: *Bisphenol AF-d4*

Cat. No.: *B15579575*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Bisphenol AF-d4** (BPAF-d4), its applications as an internal standard in quantitative analysis, and its known interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in endocrinology, cancer research, and toxicology.

Commercial Suppliers and Availability

Bisphenol AF-d4, the deuterated analog of Bisphenol AF (BPAF), is a critical tool for researchers requiring a reliable internal standard for mass spectrometry-based quantification. Several commercial suppliers offer this compound in various purities and quantities. The following table summarizes the available information for key suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantities
MedChem Express	Bisphenol AF-d4	Not explicitly provided	C ₁₅ H ₆ D ₄ F ₆ O ₂	340.25	≥99.95%	10 mg, 50 mg, 100 mg
Toronto Research Chemicals (TRC)	Bisphenol A-d4 (Note: BPAF-d4 may be available upon request)	347841-41-2	C ₁₅ H ₈ D ₈ O ₂	236.34	Not specified	2.5 mg, 5 mg
Chiron	Analytical Reference Materials (Bisphenols)	Not specified	Not specified	Not specified	High Purity	Inquire for details
GM Chemical Co., Ltd.	Bisphenol AF	1478-61-1	C ₁₅ H ₁₀ F ₆ O ₂	336.23	≥99.50%	Sample to industrial scale

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about the availability of Certificates of Analysis (CoA).

Experimental Protocols: Quantitative Analysis using Bisphenol AF-d4

Bisphenol AF-d4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Bisphenol AF in various biological and environmental matrices. The following is a generalized protocol synthesized from established methods for bisphenol analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials and Reagents

- **Bisphenol AF-d4** (Internal Standard)
- Bisphenol AF (Analytical Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (or other appropriate mobile phase modifier)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Sample matrix (e.g., serum, urine, cell lysate)

Sample Preparation

- **Spiking with Internal Standard:** To a known volume or weight of the sample, add a precise amount of **Bisphenol AF-d4** solution in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected range of the analyte and the sensitivity of the instrument.
- **Enzymatic Hydrolysis (for conjugated forms):** For samples containing glucuronidated or sulfated forms of BPAF, enzymatic hydrolysis using β -glucuronidase and/or sulfatase is required to release the free form.
- **Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):**
 - **LLE:** Extract the analytes from the aqueous sample using an immiscible organic solvent.
 - **SPE:** Condition the SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).^[2]

- **Evaporation and Reconstitution:** Evaporate the solvent from the eluate under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

LC-MS/MS Analysis

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with a small percentage of formic acid to improve peak shape and ionization efficiency.
 - **Flow Rate:** Typically in the range of 0.2-0.5 mL/min.
 - **Injection Volume:** 5-20 μ L.
- **Mass Spectrometric Detection:**
 - **Ionization Mode:** Electrospray ionization (ESI) in negative ion mode is generally preferred for bisphenols.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - **MRM Transitions:** Specific precursor-to-product ion transitions for both Bisphenol AF and **Bisphenol AF-d4** need to be optimized. For example, for BPA, a transition of m/z 227.1 > 212.1 is often monitored.^[1] Similar transitions would be determined for BPAF and its deuterated analog.

Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of the analyte (BPAF) to the peak area of the internal standard (BPAF-d4) against the concentration of the analyte standards.
- Quantify the amount of BPAF in the unknown samples by using the regression equation from the calibration curve.

Signaling Pathways and Logical Relationships

Bisphenol AF, the non-deuterated counterpart of BPAF-d4, has been shown to be an endocrine-disrupting chemical that can modulate several key cellular signaling pathways. Understanding these interactions is crucial for interpreting toxicological and pharmacological data.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

BPAF has been demonstrated to affect the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]



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Caption: BPAF can activate the MAPK signaling cascade.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Studies have indicated that BPAF can induce inflammatory responses and cellular proliferation through the activation of the NF-κB signaling pathway.[10][11][12][13]



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Caption: BPAF can trigger the NF-κB signaling pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway

BPAF has been shown to induce oxidative stress and affect the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[14][15][16][17][18]



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Caption: BPAF's impact on the Nrf2/HO-1 antioxidant pathway.

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